1,1,2,3-Tetrachloropropane
Overview
Description
Synthesis Analysis
The synthesis of related chlorinated compounds is described in several papers. For instance, the synthesis of 3-aryl-1,1,2,2-tetracyanocyclopropanes is achieved through a general route, indicating the accessibility of synthesizing substituted cyclopropanes . Additionally, the preparation of 1,1,2,3-tetrachloropropene is discussed, which is synthesized mainly by 1,2,3-trichloropropanes or 3-chloropropene in the industry . This suggests that similar methods could potentially be applied to synthesize 1,1,2,3-Tetrachloropropane.
Molecular Structure Analysis
The molecular structure of chlorinated compounds is a subject of interest in several studies. For example, the crystal and molecular structure of a cobalt(III) complex with chloro and diaminopropane ligands is determined using X-ray diffraction, revealing an octahedral configuration . Similarly, the structure of a chromium complex with a chloro and tetrafluoropropane ligand is elucidated, showing a distorted octahedral arrangement . These studies demonstrate the utility of X-ray diffraction in determining the molecular structure of chlorinated compounds, which could be applicable to 1,1,2,3-Tetrachloropropane.
Chemical Reactions Analysis
The reactivity of chlorinated compounds is explored in the context of supramolecular chemistry and functionalization. The tetracyanocyclopropane unit is found to interact with various molecules through 'non-covalent carbon bonding', comparable to strong hydrogen bonding . Additionally, tetrasilanes functionalized with trifluoromethanesulfonato groups are shown to be versatile starting materials for further synthesis, indicating the potential for diverse chemical reactions . These findings suggest that 1,1,2,3-Tetrachloropropane may also participate in a range of chemical reactions due to its chlorinated nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds are analyzed in several papers. The vibrational spectra and conformational behavior of 1,2,2,3-tetrachloropropane are studied, revealing the existence of multiple conformers and phase behavior . The thermophysical properties of poly(ethylene tetrasulfide) modified with 1,2,3-trichloropropane are investigated, showing the impact of crosslinking on thermal stability and crystallinity . The conformational state of 1,1,1,3-tetrachloropropane is also examined, indicating a preference for the trans-form in solution . These studies provide a comprehensive understanding of how chlorination affects the properties of organic compounds, which can be extrapolated to 1,1,2,3-Tetrachloropropane.
Scientific Research Applications
Conformational Analysis
1,1,1,3-Tetrachloropropane has been studied for its conformational behavior using the PMR method in various solvents. It primarily exists in the trans-form in solution, influenced by the dielectric constant of the medium, showing the relationship between molecular structure and environmental conditions (Énglin et al., 1973).
Vibrational Spectra and Conformational Behaviour
Studies on the IR and Raman spectra of 1,2,2,3-tetrachloropropane have revealed insights into its conformational behavior and phase transitions in different physical states, contributing to the understanding of molecular dynamics and structure (Powell et al., 1983).
Chemical Reactions and Radical Rearrangements
Research has explored the chemical reactions of 1,1,1,3-tetrachloropropane, like its addition to vinylidene chloride, leading to unusual radical rearrangements. This highlights its potential in synthesizing complex chemical structures (Kuz’mina et al., 1976).
Preparation and Synthesis
The preparation methods of 1,1,2,3-tetrachloropropene, a derivative of 1,1,2,3-tetrachloropropane, have been extensively studied. This includes the analysis of different methods and their efficiencies, contributing to industrial chemistry and process optimization (Zhang Wen-qing, 2010).
Internal Rotation and Energy Studies
Investigations into the internal rotation of 1,1,2,2-tetrachloropropane and its energy aspects provide insights into the molecular dynamics and energy barriers within such molecules. This aids in understanding the thermodynamics and kinetics of similar compounds (Heatley et al., 1972).
Pyrolysis and Decomposition Studies
The study of the gas phase pyrolysis of 1,1,1,2-tetrachloropropane helps in understanding its thermal decomposition and the influence of various factors like temperature and pressure. This research is crucial for safety and environmental considerations in industrial processes (Dominguez & Chuchani, 1985).
Interaction with Other Chemicals
Studies on the interaction of 1,1,1,3-tetrachloropropane with other chemicals, such as its addition to substituted olefins in the presence of catalysts, provide valuable information for the development of new chemical reactions and synthesis pathways (Chukovskaya et al., 1972).
NQR Data for Crystal Structure Analysis
The use of NQR (Nuclear Quadrupole Resonance) data in analyzing the dynamical model of the crystal structure of 1,1,1,3-tetrachloropropane enhances the understanding of molecular vibrations and reorientations in solids, contributing to material science and crystallography (Danilov et al., 1979).
Safety And Hazards
1,1,2,3-Tetrachloropropane is a combustible liquid and is harmful if swallowed . It causes skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . Protective gloves and eye/face protection should be worn when handling this compound .
properties
IUPAC Name |
1,1,2,3-tetrachloropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c4-1-2(5)3(6)7/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMVYQMVLAYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871284 | |
Record name | Propane, 1,1,2,3-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,3-Tetrachloropropane | |
CAS RN |
18495-30-2, 25641-62-7 | |
Record name | 1,1,2,3-Tetrachloropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18495-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,2,3-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025641627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,2,3-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,1,2,3-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,3-tetrachloropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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